![molecular formula C21H22ClNO B8164986 (S)-1-(4'-(benzyloxy)-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B8164986.png)
(S)-1-(4'-(benzyloxy)-[1,1'-biphenyl]-4-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(4’-(benzyloxy)-[1,1’-biphenyl]-4-yl)ethanamine is a chiral amine compound characterized by a biphenyl structure with a benzyloxy substituent and an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Biphenyl Formation: : The synthesis typically begins with the formation of the biphenyl core. This can be achieved through a Suzuki coupling reaction between a halogenated benzene derivative and a phenylboronic acid under palladium-catalyzed conditions.
-
Benzyloxy Substitution: : The introduction of the benzyloxy group can be accomplished via a nucleophilic substitution reaction. A suitable benzyl alcohol derivative reacts with the biphenyl compound in the presence of a base such as sodium hydride.
-
Chiral Amine Introduction: : The final step involves the introduction of the ethanamine group. This can be done through reductive amination, where the biphenyl compound reacts with an appropriate aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of (S)-1-(4’-(benzyloxy)-[1,1’-biphenyl]-4-yl)ethanamine may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for coupling reactions and automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
-
Reduction: : Reduction reactions can target the biphenyl core or the ethanamine group, potentially yielding simpler amine derivatives or hydrogenated biphenyl compounds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Bases like sodium hydride or potassium tert-butoxide facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Simplified amine derivatives or hydrogenated biphenyl compounds.
Substitution: Functionalized biphenyl derivatives with various substituents on the ethanamine group.
Scientific Research Applications
Chemistry
In chemistry, (S)-1-(4’-(benzyloxy)-[1,1’-biphenyl]-4-yl)ethanamine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantiomerically pure compounds.
Biology
In biological research, this compound can serve as a ligand for studying receptor interactions due to its structural similarity to biologically active molecules.
Medicine
In medicinal chemistry, (S)-1-(4’-(benzyloxy)-[1,1’-biphenyl]-4-yl)ethanamine is investigated for its potential as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and liquid crystals, due to its rigid biphenyl core and functional groups.
Mechanism of Action
The mechanism of action of (S)-1-(4’-(benzyloxy)-[1,1’-biphenyl]-4-yl)ethanamine involves its interaction with molecular targets such as receptors or enzymes. The biphenyl structure allows for π-π stacking interactions, while the ethanamine group can form hydrogen bonds or ionic interactions with biological targets. These interactions can modulate the activity of receptors or enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-1-(4’-(benzyloxy)-[1,1’-biphenyl]-4-yl)ethanamine: The enantiomer of the compound, which may exhibit different biological activities due to its chiral nature.
1-(4’-(benzyloxy)-[1,1’-biphenyl]-4-yl)ethanol: A related compound with a hydroxyl group instead of an amine, which may have different chemical reactivity and applications.
4-(benzyloxy)-[1,1’-biphenyl]-4-carboxylic acid: A derivative with a carboxylic acid group, used in different synthetic applications.
Uniqueness
(S)-1-(4’-(benzyloxy)-[1,1’-biphenyl]-4-yl)ethanamine is unique due to its specific chiral configuration and the presence of both a benzyloxy group and an ethanamine group
Properties
IUPAC Name |
(1S)-1-[4-(4-phenylmethoxyphenyl)phenyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO.ClH/c1-16(22)18-7-9-19(10-8-18)20-11-13-21(14-12-20)23-15-17-5-3-2-4-6-17;/h2-14,16H,15,22H2,1H3;1H/t16-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAVFOUAPHVRFZ-NTISSMGPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(S)-1-(2'-Chloro-[1,1'-biphenyl]-4-yl)ethanamine hydrochloride](/img/structure/B8164905.png)
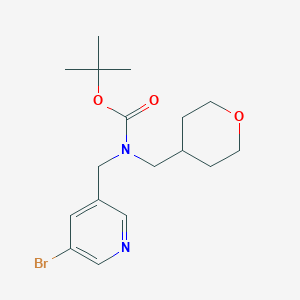

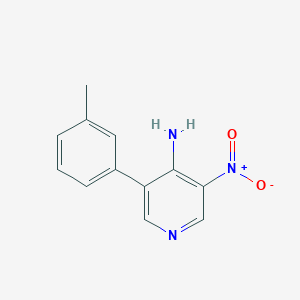
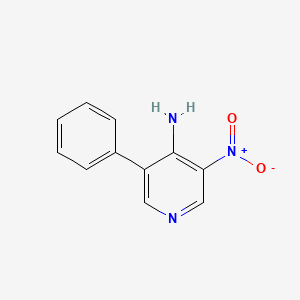
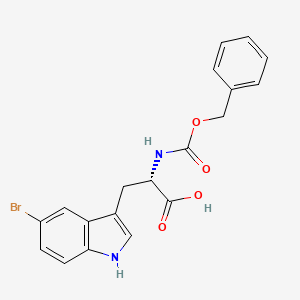

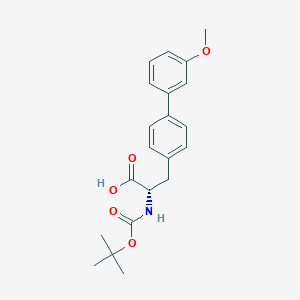
![(S)-2-((tert-butoxycarbonyl)amino)-3-(4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B8164967.png)

![(S)-1-(2'-Methoxy-[1,1'-biphenyl]-4-yl)ethanamine hydrochloride](/img/structure/B8164975.png)
![(S)-1-(2'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethanamine hydrochloride](/img/structure/B8164976.png)
![(S)-1-(2'-(benzyloxy)-[1,1'-biphenyl]-4-yl)ethanamine hydrochloride](/img/structure/B8164978.png)
![(S)-1-(3'-(benzyloxy)-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B8164982.png)
